2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Research demonstrates that derivatives of similar complex chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, particularly those incorporating pyrimidine and piperazine moieties, have shown significant inhibition of COX-2 selectivity, indicating potential for the development of new therapeutic agents in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Newly synthesized compounds with structural similarities have shown promising antimicrobial activities. These activities span across a variety of bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Hossan et al., 2012).
Potential as PET Agents in Parkinson's Disease Imaging
A derivative has been synthesized for use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This development underlines the compound's potential application in diagnostic imaging and further understanding of Parkinson's disease at the molecular level (Wang et al., 2017).
Herbicidal Activity
Research into dimethoxyphenoxyphenoxypyrimidines and analogues has unveiled significant herbicidal activity against various weeds, providing a basis for the development of new herbicides. The activity was notably pronounced in compounds with methoxy groups positioned on the pyrimidine ring, suggesting potential agricultural applications (Nezu et al., 1996).
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-18-4-9-22(23(14-18)32-3)33-16-25(30)29-12-10-28(11-13-29)24-15-21(26-17-27-24)19-5-7-20(31-2)8-6-19/h4-9,14-15,17H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRKNCNHZHQRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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